molecular formula C8H8O5 B15192032 3,4-Dihydroxymandelic acid, (R)- CAS No. 64998-15-8

3,4-Dihydroxymandelic acid, (R)-

Cat. No.: B15192032
CAS No.: 64998-15-8
M. Wt: 184.15 g/mol
InChI Key: RGHMISIYKIHAJW-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:

  • Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.
  • Adding 30 wt% sodium hydroxide solution dropwise.
  • Reacting at 10-15°C to obtain sodium glyoxylate solution.
  • Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.
  • Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.
  • Reacting for 8-10 hours and aging for 45-48 hours .

Industrial Production Methods

Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .

Chemical Reactions Analysis

Enzymatic Oxidation via Aldehyde Dehydrogenases

DOMA is biosynthesized through the oxidation of 3,4-dihydroxymandelaldehyde by aldehyde dehydrogenases (ALDHs) in humans. This reaction involves NAD+^+ or NADP+^+ as cofactors:

3,4-Dihydroxymandelaldehyde+NAD(P)++H2ODOMA+NAD(P)H+H+\text{3,4-Dihydroxymandelaldehyde} + \text{NAD(P)}^+ + \text{H}_2\text{O} \rightarrow \text{DOMA} + \text{NAD(P)H} + \text{H}^+

Key Enzymes :

  • ALDH1A3 (UniProt: P47895): Oxidizes retinal and related aldehydes, with a molecular weight of 56.1 kDa .

  • ALDH3B1 (UniProt: P43353): Prefers medium/long-chain aldehydes and exhibits dual NAD+^+/NADP+^+ dependency .

Table 1 : Aldehyde Dehydrogenases Catalyzing DOMA Biosynthesis

EnzymeCofactorSubstrate SpecificityMolecular Weight (kDa)
ALDH1A3NAD+^+Retinal derivatives56.1
ALDH3B1NAD+^+/NADP+^+Lipid peroxidation aldehydes51.8

Catechol O-Methyltransferase (COMT)-Mediated Conversion

DOMA participates in methylation reactions with COMT, transferring a methyl group to guaiacol (2-methoxyphenol):

DOMA+GuaiacolCOMTVanillylmandelic Acid+Pyrocatechol\text{DOMA} + \text{Guaiacol} \xrightarrow{\text{COMT}} \text{Vanillylmandelic Acid} + \text{Pyrocatechol}

This reaction is critical in neurotransmitter metabolism, particularly in the breakdown of norepinephrine .

Tyrosinase-Catalyzed Oxidative Decarboxylation

Tyrosinase oxidizes DOMA to its o-quinone intermediate, which undergoes spontaneous oxidative decarboxylation to form 3,4-dihydroxybenzaldehyde (DOBA):

DOMATyrosinaseo-QuinoneDOBA+CO2\text{DOMA} \xrightarrow{\text{Tyrosinase}} \text{o-Quinone} \rightarrow \text{DOBA} + \text{CO}_2

Key Findings :

  • The o-quinone intermediate is unstable, with a half-life <1 min under physiological conditions .

  • This pathway is utilized in spectrophotometric assays to measure tyrosinase activity .

Antioxidant Activity via Radical Scavenging

DOMA exhibits potent antioxidative properties:

  • DPPH Radical Scavenging : 4× more effective than ascorbic acid (IC50_{50} = 12 μM vs. 48 μM) .

  • Superoxide Scavenging : IC50_{50} = 8 μM (vs. 40 μM for ascorbic acid) .

  • Lipid Peroxidation Inhibition : Synergistic effects with α-tocopherol in oils .

Table 2 : Antioxidant Performance of DOMA

AssayDOMA IC50_{50}Ascorbic Acid IC50_{50}
DPPH Radical12 μM48 μM
Superoxide Radical8 μM40 μM

Non-Enzymatic Degradation Pathways

Under acidic or oxidative conditions, DOMA undergoes decarboxylation to form 3,4-dihydroxyphenylglycol, a reaction accelerated by transition metals like Fe3+^{3+} .

Properties

CAS No.

64998-15-8

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1

InChI Key

RGHMISIYKIHAJW-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)O)O

Origin of Product

United States

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